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Compound of Interest

Compound Name: 3-Chloro-8-methyl-quinolin-6-ol

Cat. No.: B13030266

Get Quote

Role: Privileged Scaffold & Synthetic Intermediate Primary Applications: Oomycete Fungicides,

CFTR Modulation Chemical Class: Halogenated 6-Hydroxyquinoline

Executive Summary: The Scaffold Utility
3-Chloro-8-methyl-quinolin-6-ol is a specialized heterocyclic core used primarily to position

complex side chains in bioactive molecules. Unlike its isomer 8-hydroxyquinoline (a metal

chelator), the 6-hydroxyquinoline core serves as a nucleophilic platform for etherification.

The specific substitution pattern—3-Chloro and 8-Methyl—is engineered for:

Metabolic Stability: The 3-chloro substituent blocks the metabolically vulnerable 3-position of

the pyridine ring.

Lipophilicity & Sterics: The 8-methyl group increases logP and provides steric bulk, often

filling hydrophobic pockets in target proteins like CesA3 (in oomycetes) or CFTR (in human

ion channels).

Reactivity: The 6-hydroxyl group acts as the "warhead handle," allowing the attachment of

mandelamide or phenyl-propargyl side chains critical for biological activity.
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Chemical Synthesis & Production
The synthesis of this core is non-trivial due to the directing effects of the quinoline ring. Direct

chlorination of 8-methyl-6-hydroxyquinoline often yields mixtures (favoring the 5- or 7-

positions). Therefore, indirect routes or halogen exchange strategies are preferred.

Method A: Halogen Exchange (The "Patent Route")
This method, adapted from industrial fungicide synthesis (e.g., Mandipropamid analogs),

utilizes the more accessible bromo-derivative.

Protocol:

Starting Material:3-Bromo-8-methyl-quinolin-6-ol.

Reagents: Copper(I) Chloride (CuCl), Potassium Chloride (KCl).

Solvent:

-Methyl-2-pyrrolidone (NMP) (Deoxygenated).

Conditions:

Dissolve 3-bromo-8-methyl-quinolin-6-ol (1.0 eq) in NMP.

Add CuCl (1.1 eq) and KCl (2.0 eq).

Heat to 120°C for 2 hours, then ramp to 170°C for 2 hours under inert atmosphere (

).

Workup: Cool, dilute with water, extract with ethyl acetate, and purify via silica gel

chromatography.

Method B: Modified Skraup Cyclization (De Novo
Synthesis)
For creating the core from aniline precursors.
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Precursor:4-Amino-3-methylphenol.

Reagents: 2,2,3-trichloropropanal (or chloromalonaldehyde equivalent).

Mechanism: The aniline nitrogen attacks the aldehyde; acid-catalyzed cyclization forms the

quinoline ring.

Note: The presence of the phenol group requires careful pH control or transient protection

(e.g., methoxy) to prevent polymerization during the harsh Skraup conditions.

Visualization: Synthetic Pathway
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Caption: Figure 1. Synthesis of the 3-chloro-8-methyl-quinolin-6-ol core via de novo

cyclization or halogen exchange, leading to bioactive ether derivatives.

Structure-Activity Relationship (SAR)
The biological potency of derivatives stems from the precise arrangement of substituents on

the quinoline ring.
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Position Substituent Function & SAR Logic

C-3 Chlorine

Metabolic Blockade: Prevents

oxidative metabolism at the 3-

position. Electronic: Electron-

withdrawing nature lowers the

pKa of the ring nitrogen,

affecting solubility and

transport.

C-6 Hydroxyl

Linker Site: Acts as the

attachment point for lipophilic

side chains (e.g., mandelic

acid amides). The ether

oxygen is crucial for H-bond

acceptance in the active site.

C-8 Methyl

Hydrophobic Clamp: Fills small

hydrophobic pockets in the

target protein (e.g., CesA3).

Sterically hinders the ring

nitrogen, reducing non-specific

binding to metals.

C-2/4/5/7 H

Steric Clearance:

Unsubstituted positions allow

the flat aromatic ring to

intercalate or stack within the

binding pocket. Substituents

here often reduce activity.

Visualization: SAR Map
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Quinoline Scaffold

3-Chloro Group 6-Hydroxy Group 8-Methyl Group

Blocks Metabolism
Modulates Electronics
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Caption: Figure 2. Structure-Activity Relationship (SAR) analysis of the 3-chloro-8-methyl-
quinolin-6-ol core.

Biological Applications
A. Agrochemicals: Oomycete Fungicides
This scaffold is most prominent in the development of Carboxylic Acid Amide (CAA) fungicides,

similar to Mandipropamid.[1][2][3]

Target: Cellulose Synthase 3 (CesA3) in Phytophthora infestans (Potato Late Blight) and

Plasmopara viticola (Grape Downy Mildew).

Mechanism: The quinoline derivative binds to the CesA3 enzyme, inhibiting cell wall

biosynthesis. The 3-Cl and 8-Me groups are critical for fitting the specific mutant pockets that

confer resistance to older drugs.

Key Derivative:N-[2-(3-chloro-8-methylquinolin-6-yloxy)ethyl]-amides.

B. Pharmaceuticals: CFTR Modulators
Recent medicinal chemistry efforts have screened quinoline-6-ol derivatives for correcting the

folding or gating defects of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)

protein.
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Role: The scaffold acts as a "potentiator," stabilizing the open state of the chloride channel.

Experimental Protocol: Etherification
Standard procedure to convert the scaffold into a bioactive probe.

Setup: Flame-dried round-bottom flask, inert atmosphere (

).

Reagents:

3-Chloro-8-methyl-quinolin-6-ol (1.0 eq)

Alkyl Halide (e.g., Benzyl bromide or specialized amide linker) (1.1 eq)

Potassium Carbonate (

) (2.0 eq) or Cesium Carbonate (

) (1.5 eq)

Solvent: DMF or Acetonitrile.

Procedure:

Suspend the quinolin-6-ol and base in the solvent. Stir for 15 min at RT to generate the

phenoxide anion.

Add the alkyl halide dropwise.[4]

Heat to 60–80°C and monitor by TLC/LC-MS (typically 2–6 hours).

Purification: Dilute with water, extract with EtOAc. Wash organic layer with brine. Dry over

. Purify via flash chromatography (Hexane/EtOAc gradient).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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